4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
The compound 4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid features a pyrazoline core substituted at positions 3 and 5 with aryl groups and a 4-oxobutanoic acid moiety. The 4-methanesulfonamidophenyl substituent introduces hydrogen-bonding capacity and polarity, which may improve target binding and pharmacokinetic properties.
Properties
IUPAC Name |
4-[3-(2,3-dimethoxyphenyl)-5-[4-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-31-19-6-4-5-16(22(19)32-2)18-13-17(23-25(18)20(26)11-12-21(27)28)14-7-9-15(10-8-14)24-33(3,29)30/h4-10,18,24H,11-13H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVAUGGBRBJGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a pyrazole derivative that has garnered interest due to its potential biological activities, particularly in the field of cancer research. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antiproliferative effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 416.48 g/mol. The structure features a pyrazole ring substituted with various aromatic groups, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant inhibitory activities against various cancer cell lines:
- Inhibitory Effects : Research indicates that certain pyrazole derivatives can inhibit key signaling pathways involved in cancer progression. For example, compounds have been tested against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia) with varying degrees of efficacy.
- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms such as tubulin polymerization inhibition and interference with EGFR signaling pathways .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have been explored for other biological activities:
- Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) and reducing inflammatory cytokine production .
- Antimicrobial Activity : There is emerging evidence that certain pyrazole derivatives possess antimicrobial properties, making them potential candidates for treating infections .
Case Studies and Research Findings
- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various pyrazole derivatives on MCF-7 cells. One derivative showed an IC50 value of 0.08 µM, indicating potent inhibitory activity comparable to established anticancer drugs .
- Mechanistic Studies : Docking simulations have been employed to understand the binding interactions of these compounds with target proteins such as EGFR. These studies reveal how structural modifications can enhance binding affinity and biological activity .
- Synthesis and Evaluation : A comprehensive synthesis of new pyrazole derivatives has been reported, showcasing their potential as dual inhibitors targeting both EGFR and VEGFR pathways, thus providing a multi-faceted approach to cancer therapy .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Scientific Research Applications
Pharmacological Properties
Pyrazole derivatives have been extensively studied for their pharmacological activities , which include:
- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties against various cancer cell lines. The mechanisms involve the induction of apoptosis and inhibition of tumor growth .
- Anti-inflammatory Effects : Compounds in this class have shown promising anti-inflammatory effects, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Research indicates that pyrazole derivatives possess antimicrobial properties, effective against a range of pathogens including bacteria and fungi .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can be achieved through various chemical reactions. The structure-activity relationship (SAR) studies suggest that modifications in the substituents on the pyrazole ring significantly influence the biological activity. For instance, the presence of electron-donating groups enhances anticancer potency while maintaining low toxicity levels .
Anticancer Activity
A study published in Recent Advances in the Development of Pyrazole Derivatives evaluated a series of pyrazole compounds, including derivatives similar to 4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid. The results indicated that these compounds effectively inhibited cell proliferation in breast and colon cancer cell lines, with IC50 values in the low micromolar range .
Anti-inflammatory Effects
In a pharmacological evaluation of new pyrazolone derivatives, several compounds were tested for their anti-inflammatory activity. The study found that derivatives with similar structures to 4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid exhibited significant inhibition of COX enzymes, which are key mediators in inflammatory processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The pyrazoline scaffold is conserved across analogs, but substituent variations significantly alter physicochemical and biological properties. Key differences include:
*Calculated based on substituents and core structure.
Key Observations:
- Electron-Withdrawing vs. In contrast, the target compound’s methoxy and sulfonamide groups enhance polarity .
Physicochemical Properties
*Estimated using fragment-based methods.
Key Observations:
- The target compound’s 4-oxobutanoic acid tail and sulfonamide group increase polarity and aqueous solubility compared to halogenated analogs (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
